(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the 2-chloro-5-nitrophenyl precursor, followed by the introduction of the 4-methoxyphenyl group through a series of condensation reactions. The final step involves the formation of the oxazole ring under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction can produce amines
Scientific Research Applications
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share a similar chlorinated aromatic structure but differ in their functional groups and overall reactivity.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.
Uniqueness
(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups and the presence of the oxazole ring. This structural uniqueness contributes to its diverse reactivity and broad range of applications in scientific research.
Properties
Molecular Formula |
C17H11ClN2O5 |
---|---|
Molecular Weight |
358.7g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-15-17(21)25-16(19-15)13-9-11(20(22)23)4-7-14(13)18/h2-9H,1H3/b15-8- |
InChI Key |
TWKSTZOLEUXIRC-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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